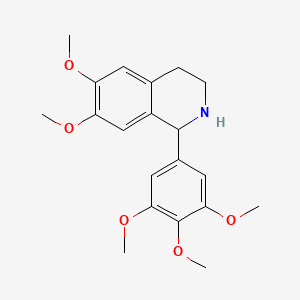
2-cyclohexyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is a synthetic compound characterized by a complex molecular structure It is composed of a cyclohexyl group, p-tolyl group, a triazole ring, piperidine ring, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials:
Cyclohexyl bromide
4-piperidone
p-tolyl azide
Acetic anhydride
Steps:
Formation of Triazole: React p-tolyl azide with a suitable alkyne to form the triazole ring through a cycloaddition reaction.
Piperidine Synthesis: Use a reductive amination reaction of 4-piperidone with cyclohexylamine to form cyclohexyl-piperidine.
Amide Bond Formation: Couple the cyclohexyl-piperidine with the triazole derivative using acetic anhydride to form the acetamide linkage.
Final Assembly: The final product is obtained by combining the intermediates under appropriate reaction conditions, including a catalyst if needed.
Industrial Production Methods
Industrial production typically employs large-scale chemical reactors with optimized conditions to maximize yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound may undergo oxidation reactions at the cyclohexyl or p-tolyl group, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the triazole ring or piperidine nitrogen using agents like lithium aluminum hydride.
Substitution: Halogenation at the aromatic ring using reagents such as bromine can introduce substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of iron or other catalysts.
Major Products Formed
Oxidation Products: Cyclohexyl ketone derivatives or oxidized aromatic compounds.
Reduction Products: Reduced triazole derivatives or secondary amines.
Substitution Products: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
2-cyclohexyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide can serve as a precursor in the synthesis of other complex molecules. Its reactive functional groups allow for versatile chemical modifications.
Biology
In biology, it is used in the study of enzyme inhibitors due to its potential binding affinity towards specific biological targets.
Medicine
This compound is being explored for its potential therapeutic applications, such as acting as an inhibitor for enzymes linked to various diseases. It may also serve as a scaffold for the development of new drugs.
Industry
In the industry, it can be used in the development of new materials with unique properties due to its stable structure and reactivity.
Mecanismo De Acción
Molecular Targets and Pathways
2-cyclohexyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide exerts its effects by binding to specific enzymes or receptors. The exact binding mechanism involves interactions between the compound's functional groups and the active site of the target molecule. This binding can inhibit or modulate the activity of the target, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-cyclohexyl-N-(1-(1-(p-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide
2-cyclohexyl-N-(1-(1-(p-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide
Uniqueness
Compared to its analogs, 2-cyclohexyl-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is unique due to the presence of the p-tolyl group, which can influence its pharmacokinetic properties and binding affinity. This variation may enhance its potential as a therapeutic agent or in other scientific applications.
Propiedades
IUPAC Name |
2-cyclohexyl-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-17-7-9-20(10-8-17)28-16-21(25-26-28)23(30)27-13-11-19(12-14-27)24-22(29)15-18-5-3-2-4-6-18/h7-10,16,18-19H,2-6,11-15H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLPGGYIGHVTOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2995269.png)

![2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2995273.png)
![N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide](/img/structure/B2995276.png)
![N-(benzo[d]thiazol-2-yl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2995281.png)
methanone](/img/structure/B2995282.png)
![ethyl 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2995283.png)
![3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2995284.png)

![5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2995287.png)



![6-(Benzenesulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2995292.png)
